molecular formula C24H20N4O2 B14962946 Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B14962946
M. Wt: 396.4 g/mol
InChI Key: XCGHBESQMSAZHG-UHFFFAOYSA-N
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Description

Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate in the presence of a base, followed by cyclization with pyridine-2-carbaldehyde. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action for Ethyl 2-phenyl-4-(pyridin-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

ethyl 2-phenyl-4-pyridin-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H20N4O2/c1-2-30-23(29)20-21(16-10-4-3-5-11-16)27-24-26-17-12-6-7-14-19(17)28(24)22(20)18-13-8-9-15-25-18/h3-15,22H,2H2,1H3,(H,26,27)

InChI Key

XCGHBESQMSAZHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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